molecular formula C7H7N3O2 B1180052 [Butoxy-(4-nitrobenzoyl)amino] acetate CAS No. 131258-00-9

[Butoxy-(4-nitrobenzoyl)amino] acetate

Cat. No.: B1180052
CAS No.: 131258-00-9
Attention: For research use only. Not for human or veterinary use.
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Description

[Butoxy-(4-nitrobenzoyl)amino] acetate is a chemical compound with the molecular formula C13H16N2O6 It is known for its unique structure, which includes a butoxy group, a nitrobenzoyl group, and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Butoxy-(4-nitrobenzoyl)amino] acetate typically involves the reaction of 4-nitrobenzoic acid with butylamine to form the intermediate 4-nitrobenzamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

[Butoxy-(4-nitrobenzoyl)amino] acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Conversion to 4-amino derivatives.

    Reduction: Formation of [Butoxy-(4-aminobenzoyl)amino] acetate.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [Butoxy-(4-nitrobenzoyl)amino] acetate is used as a building block for synthesizing more complex molecules.

Biology

Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules .

Medicine

In medicine, this compound is explored for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of [Butoxy-(4-nitrobenzoyl)amino] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further reactions. The acetate moiety can be hydrolyzed to release acetic acid, which may influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    [Butoxy-(4-aminobenzoyl)amino] acetate: A reduced form of the compound with an amino group instead of a nitro group.

    [Methoxy-(4-nitrobenzoyl)amino] acetate: Similar structure with a methoxy group instead of a butoxy group.

    [Ethoxy-(4-nitrobenzoyl)amino] acetate: Similar structure with an ethoxy group instead of a butoxy group.

Uniqueness

The presence of the butoxy group enhances its solubility and stability compared to similar compounds with shorter alkyl chains .

Properties

CAS No.

131258-00-9

Molecular Formula

C7H7N3O2

Molecular Weight

0

Synonyms

Sunphenon

Origin of Product

United States

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